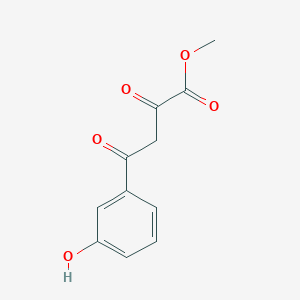

Methyl 4-(3-hydroxyphenyl)-2,4-dioxobutanoate

Description

Properties

IUPAC Name |

methyl 4-(3-hydroxyphenyl)-2,4-dioxobutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O5/c1-16-11(15)10(14)6-9(13)7-3-2-4-8(12)5-7/h2-5,12H,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKIUBGJCNKLEDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=O)CC(=O)C1=CC(=CC=C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(3-hydroxyphenyl)-2,4-dioxobutanoate typically involves the esterification of 4-(3-hydroxyphenyl)-2,4-dioxobutanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of fixed-bed reactors where the reactants are continuously fed into the reactor, and the product is continuously removed. This method offers advantages such as improved reaction efficiency, better control over reaction conditions, and reduced production costs.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(3-hydroxyphenyl)-2,4-dioxobutanoate undergoes various chemical reactions, including:

Oxidation: The hydroxyphenyl group can be oxidized to form a quinone derivative.

Reduction: The carbonyl groups can be reduced to form corresponding alcohols.

Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Alcohol derivatives.

Substitution: Various ester and amide derivatives.

Scientific Research Applications

Methyl 4-(3-hydroxyphenyl)-2,4-dioxobutanoate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-(3-hydroxyphenyl)-2,4-dioxobutanoate involves its interaction with specific molecular targets. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions with biological macromolecules, while the dioxobutanoate moiety can undergo enzymatic transformations. These interactions and transformations can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare Methyl 4-(3-hydroxyphenyl)-2,4-dioxobutanoate with structurally related β-diketo esters, emphasizing substituent effects on properties and applications.

Table 1: Structural and Functional Comparison of Methyl 4-Substituted-2,4-Dioxobutanoates

Physicochemical Properties

- Molecular weight and lipophilicity: Bulky substituents (e.g., difluoromethoxy in Methyl 4-[4-(difluoromethoxy)phenyl]-2,4-dioxobutanoate) increase molecular weight and logP values, enhancing blood-brain barrier penetration .

- Crystallinity : Halogenated derivatives (Cl, I) often exhibit higher melting points due to intermolecular halogen bonding, impacting formulation strategies .

Biological Activity

Methyl 4-(3-hydroxyphenyl)-2,4-dioxobutanoate is a compound that has garnered attention due to its diverse biological activities. This article provides an overview of its biological activity, synthesis, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Synthesis

This compound belongs to the class of dioxobutanoates, characterized by a dioxobutanoic acid backbone with a hydroxylated phenyl substituent. The synthesis typically involves the reaction of dimethyl oxalate with 3-hydroxyacetophenone under controlled conditions, resulting in high yields of the desired compound .

The biological activity of this compound is largely attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may modulate enzyme activity and receptor interactions, influencing several biochemical pathways. For instance, it has been shown to inhibit certain metabolic processes in Salmonella Typhimurium-infected macrophages, indicating potential antimicrobial properties .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies demonstrated its effectiveness against Salmonella infections by reducing lactate dehydrogenase (LDH) release from infected cells, which is indicative of cell damage and cytotoxicity .

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. Antioxidants are crucial in combating oxidative stress in biological systems. Studies have shown that derivatives of this compound possess notable antioxidant capabilities, contributing to their potential therapeutic applications in preventing oxidative damage .

Case Studies and Research Findings

-

Antimicrobial Activity Against Salmonella :

- Objective : To assess the efficacy of this compound against Salmonella Typhimurium.

- Method : Infected macrophages were treated with varying concentrations of the compound.

- Results : Significant reduction in LDH release was observed at a concentration of 25 μM, indicating reduced cell death compared to untreated controls .

- Antioxidant Efficacy :

Table 1: Biological Activity Summary

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Reduced LDH release in S. Typhimurium-infected cells | |

| Antioxidant | Significant free radical scavenging ability |

Table 2: Synthesis Conditions and Yields

| Reaction Conditions | Yield (%) | Notes |

|---|---|---|

| Dimethyl oxalate + 3-hydroxyacetophenone at room temperature | 75% | Optimized for high yield |

| Reaction in ethanol with acetic acid at elevated temperature | 74% | Enhanced yield through solvent optimization |

Q & A

Q. What are the standard synthetic routes for Methyl 4-(3-hydroxyphenyl)-2,4-dioxobutanoate, and how can regioselectivity be ensured?

The synthesis typically involves esterification of 4-(3-hydroxyphenyl)-2,4-dioxobutanoic acid with methanol under acidic catalysis (e.g., H₂SO₄) at reflux conditions . Regioselectivity is influenced by substituent positioning on the phenyl ring; hydroxyl groups can direct reactivity via hydrogen bonding or steric effects. Solvent choice (e.g., toluene for non-polar environments) and temperature control (60–80°C) minimize side reactions like decarboxylation . Characterization via ¹H/¹³C NMR and IR spectroscopy confirms ester formation and ketone functionality .

Q. How do structural features of this compound influence its physicochemical properties?

The compound’s dioxobutanoate moiety enhances electrophilicity at the β-keto position, while the 3-hydroxyphenyl group introduces polarity and hydrogen-bonding capacity. This combination increases solubility in polar aprotic solvents (e.g., DMSO) and influences melting points (typically >100°C for similar esters) . Computational models (e.g., DFT) can predict electronic effects of substituents on reactivity .

Q. What spectroscopic techniques are critical for verifying the compound’s purity and structure?

- NMR : ¹H NMR peaks at δ 3.7–3.9 ppm (ester -OCH₃) and δ 6.5–7.5 ppm (aromatic protons).

- IR : Strong absorptions at ~1740 cm⁻¹ (ester C=O) and ~1680 cm⁻¹ (β-keto C=O) .

- Mass Spectrometry : Molecular ion [M+H]⁺ at m/z ~250 (exact mass depends on isotopic Cl/F substituents in analogs) .

Advanced Research Questions

Q. How can contradictory data in biological assays (e.g., enzyme inhibition vs. activation) be resolved for this compound?

Contradictions may arise from assay conditions (pH, co-solvents) or off-target interactions. Strategies include:

- Dose-Response Curves : Identify biphasic effects (e.g., activation at low concentrations vs. inhibition at high doses) .

- Molecular Docking : Compare binding affinities to homologous enzymes (e.g., transferases vs. oxidoreductases) .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters of target binding .

Q. What methodologies optimize regioselectivity in derivatives of this compound?

- Protecting Groups : Use tert-butyldimethylsilyl (TBS) to block the phenolic -OH during functionalization, then deprotect post-synthesis .

- Catalytic Systems : Lewis acids (e.g., BF₃·Et₂O) direct nucleophilic attacks to the β-keto position .

- Flow Chemistry : Continuous reactors improve mixing and thermal control for multi-step syntheses .

Q. How do substituents on the phenyl ring affect biological activity?

Comparative studies on analogs (e.g., Cl, F, OCH₃ substituents) reveal:

- Electron-Withdrawing Groups (Cl, F) : Enhance enzyme inhibition (e.g., kynurenine-glyoxylate transaminase) via stronger H-bonding .

- Hydroxyl Groups : Increase solubility but may reduce metabolic stability due to phase II conjugation .

Q. Table 1: Substituent Effects on Enzyme Inhibition (IC₅₀)

| Substituent | IC₅₀ (μM) | Target Enzyme | Reference |

|---|---|---|---|

| 3-OH | 12.5 ± 1.2 | Kynurenine transaminase | |

| 4-Cl | 8.3 ± 0.9 | Same | |

| 2,4-diCl | 5.1 ± 0.7 | Same |

Q. What are the challenges in scaling up synthesis, and how can they be mitigated?

- Byproduct Formation : Optimize stoichiometry (e.g., 1.2:1 methanol:acid ratio) and use scavengers (molecular sieves) to absorb water .

- Purification : Chromatography on silica gel (ethyl acetate/hexane) isolates the ester, while recrystallization from ethanol improves purity (>98%) .

- Sustainability : Replace H₂SO₄ with immobilized lipases for greener esterification .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.